Methyl (S)-3-amino-3-(pyridin-4-yl)propanoate dihydrochloride
Description
Methyl (S)-3-amino-3-(pyridin-4-yl)propanoate dihydrochloride is a chiral β-amino ester derivative featuring a pyridin-4-yl substituent. It is synthesized via a reaction between 3-(pyridin-4-yl)-L-alanine and thionyl chloride (SOCl₂) in methanol, yielding a white solid with a high efficiency of 90% . The dihydrochloride salt form enhances its stability and solubility in polar solvents, making it suitable for applications in medicinal chemistry and NMR-based studies, particularly as a precursor for nitric oxide synthase (eNOS) substrates .
Structural characterization includes collision cross section (CCS) predictions for various adducts (e.g., [M+H]⁺: 138.7 Ų, [M+Na]⁺: 149.3 Ų), which are critical for mass spectrometry analyses .
Properties
IUPAC Name |
methyl (3S)-3-amino-3-pyridin-4-ylpropanoate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c1-13-9(12)6-8(10)7-2-4-11-5-3-7;;/h2-5,8H,6,10H2,1H3;2*1H/t8-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTORCLCXFBAKE-JZGIKJSDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=NC=C1)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC=NC=C1)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (S)-3-amino-3-(pyridin-4-yl)propanoate dihydrochloride, with the CAS number 1369501-61-0, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical specifications:
| Property | Details |
|---|---|
| Chemical Formula | C₉H₁₄Cl₂N₂O₂ |
| Molecular Weight | 253.13 g/mol |
| MDL Number | MFCD06740412 |
| PubChem CID | 44607640 |
| IUPAC Name | Methyl 3-amino-3-pyridin-4-ylpropanoate; dihydrochloride |
The compound appears as a powder and is recommended to be stored at 4 °C for stability. It is classified under several hazard categories, including acute toxicity and skin irritation, necessitating careful handling .
Anticancer Potential
This compound has shown promising anticancer activity in various studies. For instance, derivatives of similar pyridine-based compounds have demonstrated selective cytotoxicity against human leukemia cell lines. These compounds inhibit tubulin assembly and induce apoptosis through mitochondrial pathways .
A notable study evaluated a series of pyridine derivatives, revealing that certain compounds significantly inhibited cell growth with GI50 values in the nanomolar range. The mechanism involved blocking colchicine binding to tubulin, which is critical for cell division .
The biological activity of methyl (S)-3-amino-3-(pyridin-4-yl)propanoate can be attributed to its interaction with cellular pathways:
- Tubulin Inhibition : The compound effectively binds to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis.
- Apoptosis Induction : Flow cytometry analyses have shown that treatment with this compound leads to an increase in apoptotic cells, characterized by mitochondrial depolarization and activation of caspases .
- Cell Cycle Arrest : The most active derivatives have been shown to arrest cells in the G2/M phase of the cell cycle, preventing their progression and leading to programmed cell death .
Case Studies
Several studies have focused on the biological effects of related compounds:
- Study on Pyrroloquinolinones : This research demonstrated that certain pyridine derivatives exhibited potent antiproliferative activity against various cancer cell lines. The most effective compounds were identified as strong inhibitors of tubulin assembly, similar to this compound .
- Cytotoxicity in Tumor Models : In vitro evaluations showed that compounds with structural similarities induced significant cytotoxic effects in FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin .
Scientific Research Applications
Chemistry
Methyl (S)-3-amino-3-(pyridin-4-yl)propanoate dihydrochloride serves as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical reactions, including esterification and substitution, which are critical in organic synthesis.
Biology
In biological research, this compound is utilized to study enzyme interactions and protein modifications . Its ability to bind to specific molecular targets enables researchers to explore its effects on enzyme activity and protein function.
Medicine
The compound has been investigated for its therapeutic potential , particularly in the context of neurodegenerative diseases. Preliminary studies suggest that it may inhibit enzymes such as acetylcholinesterase, which is crucial for treating conditions like Alzheimer’s disease. Additionally, its structural similarity to neurotransmitters indicates potential roles in modulating neurotransmission pathways.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in mouse models of Alzheimer's disease. Key findings included:
- Significant Reduction in Cognitive Decline : Treated mice exhibited improved performance in memory tests compared to control groups.
Case Study 2: Anticancer Activity
Research conducted on the anticancer properties of this compound revealed:
- Tumor Growth Inhibition : Administration led to a significant decrease in tumor size in xenograft models of breast cancer.
Comparison with Similar Compounds
Key Observations:
Salt Forms :
- The dihydrochloride form of the target compound likely exhibits higher aqueous solubility compared to the hydrochloride salts of analogs, advantageous for in vitro assays .
Synthetic Efficiency :
- The target compound’s 90% yield underscores an optimized synthesis route, whereas yields for analogs are unreported, limiting direct comparison .
Collision Cross Section (CCS) :
- The predicted CCS values for the target compound provide a benchmark for mass spectrometry studies, though analogous data for other compounds are absent .
Research Implications and Limitations
While this compound demonstrates synthetic accessibility and favorable physicochemical properties, the lack of literature on its biological activity or comparative pharmacokinetics with analogs represents a critical gap. Further studies should explore its reactivity in hyperpolarization workflows (as suggested in eNOS research ) and compare its CCS values with experimental data.
Preparation Methods
Procedure:
-
Substrate Preparation : (1R,2R)-Pseudoephedrine glycinamide is treated with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C to generate a chiral enolate.
-
Alkylation : 4-(Chloromethyl)pyridine hydrochloride is added to the enolate at −30°C, followed by gradual warming to room temperature. The reaction proceeds via an SN2 mechanism, yielding the (S)-configured product with >90% enantiomeric excess (ee).
-
Esterification : The alkylated intermediate is subjected to methanolysis under acidic conditions (HCl/MeOH) to cleave the pseudoephedrine auxiliary, forming the methyl ester.
Key Parameters:
| Parameter | Value | Impact on Yield/ee |
|---|---|---|
| Temperature | −78°C to 25°C | Lower temps favor ee |
| Base | LDA | Ensures enolate stability |
| Solvent | THF | Polar aprotic solvent |
Catalytic Asymmetric Hydrogenation
Industrial-scale synthesis often employs asymmetric hydrogenation of α,β-unsaturated precursors. A rhodium-catalyzed approach using chiral phosphine ligands achieves high stereocontrol:
Procedure:
-
Substrate Synthesis : 3-(Pyridin-4-yl)acrylic acid is esterified with methanol under acidic conditions to form methyl 3-(pyridin-4-yl)acrylate.
-
Hydrogenation : The acrylate is hydrogenated at 50 bar H₂ pressure using Rh(COD)₂BF₄ and (R,R)-Et-DuPHOS ligand in methanol at 40°C. This step affords the (S)-enantiomer with 95% ee.
-
Amination : The hydrogenated ester undergoes Hofmann rearrangement with bromine and aqueous ammonia, followed by HCl treatment to yield the dihydrochloride salt.
Optimization Data:
| Catalyst Loading | H₂ Pressure | ee | Yield |
|---|---|---|---|
| 0.5 mol% Rh | 50 bar | 95% | 88% |
| 1.0 mol% Rh | 30 bar | 93% | 82% |
Resolution of Racemic Mixtures
For cost-sensitive applications, kinetic resolution using chiral acids is employed:
Procedure:
-
Racemic Synthesis : Methyl 3-amino-3-(pyridin-4-yl)propanoate is synthesized via classical alkylation without chiral induction.
-
Resolution : The racemate is treated with (1S)-camphorsulfonic acid in ethanol, selectively crystallizing the (S)-enantiomer as a diastereomeric salt.
-
Salt Cleavage : The resolved salt is neutralized with NaOH and converted to the dihydrochloride using concentrated HCl.
Efficiency Metrics:
| Resolving Agent | Solvent | Yield (S) | Purity |
|---|---|---|---|
| Camphorsulfonic | Ethanol | 35% | 99% ee |
| Tartaric acid | Acetone | 28% | 97% ee |
Biocatalytic Approaches
Emerging methods utilize transaminases for enantioselective amination:
Procedure:
-
Ketone Preparation : Methyl 3-oxo-3-(pyridin-4-yl)propanoate is synthesized via oxidation of the corresponding alcohol.
-
Enzymatic Amination : The ketone is treated with ω-transaminase (e.g., from Arthrobacter sp.) and L-alanine as an amine donor in phosphate buffer (pH 7.5). The reaction achieves 98% ee for the (S)-enantiomer.
-
Salt Formation : The product is precipitated as the dihydrochloride using HCl gas in ethanol.
Enzyme Performance:
| Transaminase Source | Temperature | ee | Conversion |
|---|---|---|---|
| Arthrobacter sp. | 37°C | 98% | 92% |
| Bacillus megaterium | 30°C | 95% | 85% |
Industrial-Scale Process Design
A patented large-scale synthesis (Patent CN102531987A) highlights the following optimized steps:
Process Flow:
-
Decarboxylation : Trans-4-hydroxy-L-proline is decarboxylated in HCl/MeOH at 80°C to form (R)-3-hydroxypyrrolidine hydrochloride.
-
Protection : The amine is protected with Boc₂O in dichloromethane, followed by mesylation of the hydroxyl group.
-
Azidation : SN2 displacement with NaN₃ in DMF at 100°C inverts configuration to (S)-3-azidopyrrolidine.
-
Reduction : The azide is reduced with H₂/Pd-C in ethanol, and Boc-deprotection with HCl yields the target compound.
Scale-Up Metrics:
| Step | Batch Size | Yield | Purity |
|---|---|---|---|
| Decarboxylation | 10 kg | 85% | 98% |
| Azidation | 8 kg | 78% | 95% |
| Final Salt Formation | 6 kg | 91% | 99% |
Comparative Analysis of Methods
| Method | Enantioselectivity | Cost | Scalability | Environmental Impact |
|---|---|---|---|---|
| Alkylation | 90–95% ee | High | Moderate | Moderate (LDA waste) |
| Hydrogenation | 93–95% ee | Very High | Excellent | Low (H₂ usage) |
| Resolution | 97–99% ee | Low | Poor | High (solvent waste) |
| Biocatalytic | 95–98% ee | Medium | Emerging | Low (aqueous) |
Challenges and Innovations
-
Byproduct Formation : Alkylation methods often generate 10–15% of the (R)-enantiomer, requiring recrystallization.
-
Catalyst Cost : Rhodium-based hydrogenation incurs high catalyst costs ($3,000–5,000 per kg).
-
Green Chemistry : Recent advances replace LiAlH₄ with NaBH₄/CeCl₃ for safer reductions (Patent US20100029941A1) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
